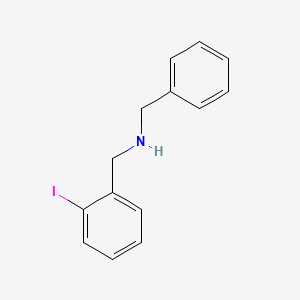
cadmium(2+);carbanide;ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);carbanide;ethane is a compound that combines cadmium ions with carbanide and ethane groups. Cadmium is a transition metal with the chemical symbol Cd and is known for its toxicity and various industrial applications . Carbanide refers to a carbon-based anion, while ethane is a simple hydrocarbon with the formula C₂H₆.
Vorbereitungsmethoden
The preparation of cadmium(2+);carbanide;ethane involves several synthetic routes. One common method is the reaction of cadmium salts with carbanide sources under controlled conditions. Industrial production methods often involve the use of cadmium oxide or cadmium chloride as starting materials, which react with carbanide compounds in the presence of ethane . The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the formation of the desired compound.
Analyse Chemischer Reaktionen
Cadmium(2+);carbanide;ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, cadmium can react with halogens like chlorine to form cadmium halides . In the presence of acids, cadmium can form cadmium salts, while bases can lead to the formation of cadmium hydroxides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);carbanide;ethane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cadmium-containing compounds. In biology and medicine, cadmium compounds are studied for their toxicological effects and potential therapeutic applications . In industry, cadmium compounds are used in the production of pigments, coatings, and batteries . The compound’s unique properties make it valuable for various research and industrial purposes.
Wirkmechanismus
The mechanism of action of cadmium(2+);carbanide;ethane involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by interfering with calcium signaling, inducing oxidative stress, and affecting gene expression . The compound can bind to proteins and enzymes, altering their function and leading to cellular damage. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and tumor protein 53 (p53) pathway .
Vergleich Mit ähnlichen Verbindungen
Cadmium(2+);carbanide;ethane can be compared with other cadmium-containing compounds such as cadmium sulfide, cadmium carbonate, and cadmium oxide . These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and uses. For example, cadmium sulfide is commonly used in pigments, while cadmium carbonate is used in electroplating. The unique combination of cadmium, carbanide, and ethane in this compound gives it distinct properties that make it suitable for specific applications.
Eigenschaften
CAS-Nummer |
55204-73-4 |
|---|---|
Molekularformel |
C3H8Cd |
Molekulargewicht |
156.51 g/mol |
IUPAC-Name |
cadmium(2+);carbanide;ethane |
InChI |
InChI=1S/C2H5.CH3.Cd/c1-2;;/h1H2,2H3;1H3;/q2*-1;+2 |
InChI-Schlüssel |
RCKKARPTPXOYQS-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].C[CH2-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


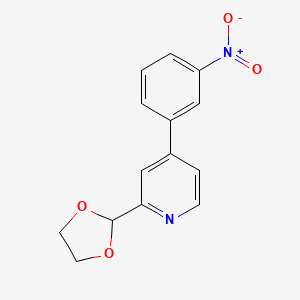

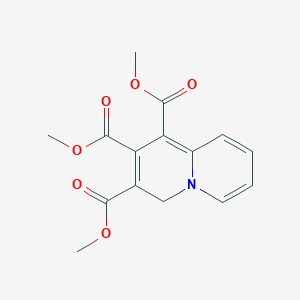
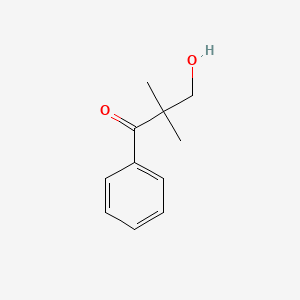
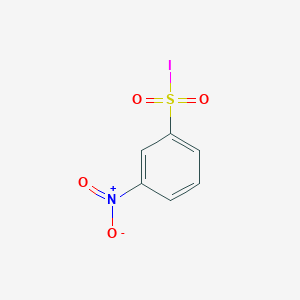

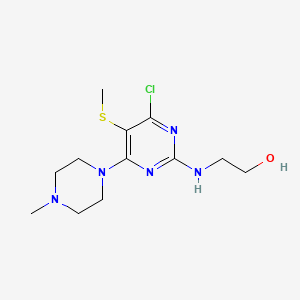
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)


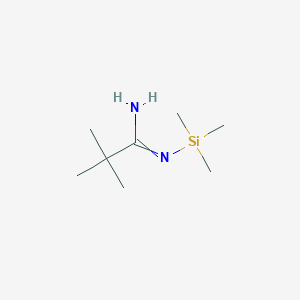
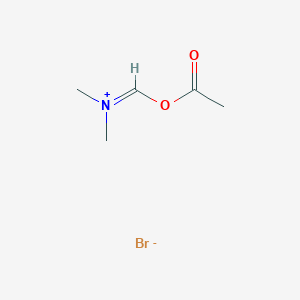
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
